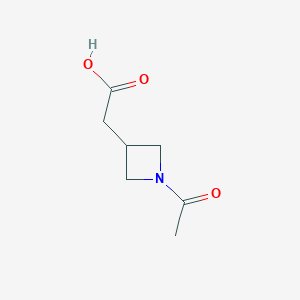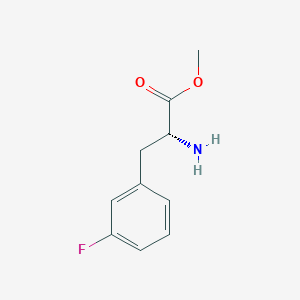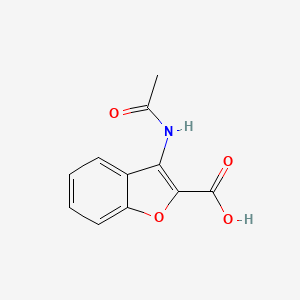
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthetic route can be summarized as follows:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with piperazine to form the final compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of cancer cells.
Pharmacology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride involves its interaction with various molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, enhancing the compound’s ability to interact with biological molecules . This interaction can inhibit enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylpiperazine dihydrochloride: This compound has a similar oxadiazole ring but differs in its substitution pattern.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Another similar compound with a piperidine ring instead of piperazine.
These compounds share some biological activities but differ in their specific interactions and applications.
Eigenschaften
Molekularformel |
C12H16Cl2N4O |
|---|---|
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16;;/h1-5,13H,6-9H2;2*1H |
InChI-Schlüssel |
VYEOTOOUPQMAIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)





![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)


![5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498234.png)
![rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis](/img/structure/B13498249.png)
